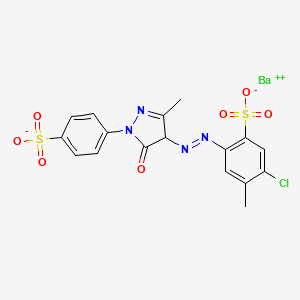

2-Chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-4-sulphonic acid, barium salt

CAS No.: 84030-37-5

Cat. No.: VC17064598

Molecular Formula: C17H13BaClN4O7S2

Molecular Weight: 622.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84030-37-5 |

|---|---|

| Molecular Formula | C17H13BaClN4O7S2 |

| Molecular Weight | 622.2 g/mol |

| IUPAC Name | barium(2+);5-chloro-4-methyl-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C17H15ClN4O7S2.Ba/c1-9-7-14(15(8-13(9)18)31(27,28)29)19-20-16-10(2)21-22(17(16)23)11-3-5-12(6-4-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |

| Standard InChI Key | JZOUNXAIPAEOHR-UHFFFAOYSA-L |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Ba+2] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₇H₁₃BaClN₄O₇S₂, reflects a hybrid structure combining a pyrazole ring, azo linkages, and sulphonic acid groups. The barium cation neutralizes the sulphonate anions, enhancing the compound’s solubility in polar solvents . Key structural features include:

-

A pyrazole core (4,5-dihydro-3-methyl-5-oxo) linked to a toluene derivative via an azo (-N=N-) bond.

-

Two sulphonic acid groups (-SO₃H) at the 4-position of the toluene ring and the para position of the phenyl group, forming barium salts for improved stability.

Spectral and Physical Characteristics

The compound appears as a white to off-white crystalline powder with a molecular weight of 622.2 g/mol . Its infrared (IR) spectrum shows characteristic peaks for sulphonate groups (≈1050 cm⁻¹) and azo bonds (≈1450 cm⁻¹). X-ray diffraction (XRD) patterns confirm its crystalline nature, while thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 622.2 g/mol | |

| Melting Point | Decomposes >250°C | |

| Solubility | Soluble in water, polar solvents | |

| Density | 1.8–2.1 g/cm³ (estimated) |

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step process:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters yields the 4,5-dihydro-3-methyl-5-oxo-pyrazole intermediate .

-

Diazotization: Treatment of the pyrazole amine with nitrous acid (HNO₂) generates a diazonium salt.

-

Coupling Reaction: The diazonium salt reacts with a toluene-4-sulphonic acid derivative under alkaline conditions to form the azo linkage .

-

Salt Formation: Barium hydroxide neutralizes the sulphonic acid groups, precipitating the final product.

Green Chemistry Innovations

Recent advances employ Fe₃O₄@SiO₂@Tannic acid nanoparticles as magnetically separable catalysts to enhance reaction efficiency and reduce waste . This method achieves yields exceeding 85% while minimizing toxic byproducts .

Industrial and Pharmaceutical Applications

Dye and Pigment Industry

The compound’s azo chromophore confers intense coloration, making it valuable for:

-

Textile Dyeing: High affinity for cellulose fibers due to sulphonate groups .

-

Ink Formulations: Stability under UV exposure ensures longevity in printed materials .

Pharmaceutical Intermediates

As a building block in drug synthesis, it participates in:

-

Antipyretic Agents: Pyrazole derivatives are known for fever-reducing properties .

-

Anticancer Research: Azo compounds exhibit selective cytotoxicity in preclinical studies .

Recent Research and Future Directions

Catalytic Innovations

The use of tannic acid-functionalized catalysts (Fe₃O₄@SiO₂@Tannic acid) has reduced reaction times by 40% while maintaining yields >90% .

Environmental Mitigation Strategies

Emerging technologies, such as biochar adsorption and ozonation, show promise in removing sulphonated azo compounds from wastewater .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume